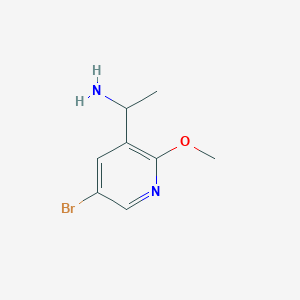

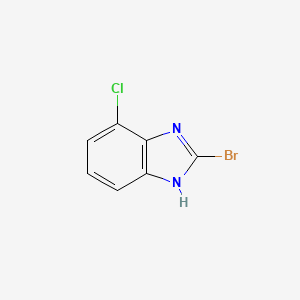

2-Bromo-4-chloro-1H-benzoimidazole

概要

説明

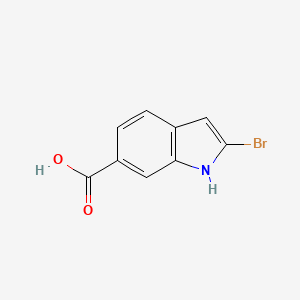

“2-Bromo-4-chloro-1H-benzoimidazole” is a heterocyclic compound. It is a 2-bromo substituted benzimidazole used in the preparation of benzimidazole nucleosides as antiviral agents .

Synthesis Analysis

Benzimidazole synthesis involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) provides benzimidazoles in good yields .

Molecular Structure Analysis

The molecular formula of “2-Bromo-4-chloro-1H-benzoimidazole” is C7H4BrClN2 . The molecular weight is 231.48 g/mol .

Chemical Reactions Analysis

2-Bromo-1H-benzimidazole is a reactant in the synthesis of substituted benzimidazoles . It is the starting compound in the synthesis of polyhalogenobenzimidazoles .

Physical And Chemical Properties Analysis

The predicted boiling point of “2-Bromo-4-chloro-1H-benzoimidazole” is 380.9±34.0 °C . The predicted density is 1.878±0.06 g/cm3 . It is recommended to store it under inert gas (nitrogen or Argon) at 2-8°C .

科学的研究の応用

Anticancer Research

2-Bromo-4-chloro-1H-benzoimidazole: has been studied for its potential as an anticancer agent. The compound’s structure allows for the synthesis of derivatives that can be tested against various cancer cell lines. For instance, modifications on the benzimidazole scaffold have led to the development of compounds with significant activity against lung, breast, and prostate cancer cells .

Pharmacological Activities

Benzimidazole derivatives, including 2-Bromo-4-chloro-1H-benzoimidazole , exhibit a broad spectrum of pharmacological properties. They have been found to possess antibacterial, antifungal, antiviral, and analgesic activities. This makes them valuable in the design and synthesis of new drugs for treating a variety of diseases .

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic molecules. These molecules are crucial in the development of drugs with diverse everyday applications. The regiocontrolled synthesis of substituted imidazoles, for example, is an area where 2-Bromo-4-chloro-1H-benzoimidazole plays a vital role .

Development of Chemotherapeutic Agents

Due to its structural similarity to naturally occurring biomolecules, 2-Bromo-4-chloro-1H-benzoimidazole is used in the development of chemotherapeutic agents. It acts as a synthon in creating new drugs that can overcome drug resistance issues in cancer therapy .

Biological Activity Enhancement

The bioactivities of benzimidazole compounds can be improved by altering functional groups on the core structure2-Bromo-4-chloro-1H-benzoimidazole is often used as a starting point for creating derivatives with enhanced biological activities against various ailments .

Antimicrobial and Antiviral Research

Research into antimicrobial and antiviral agents often involves benzimidazole derivatives2-Bromo-4-chloro-1H-benzoimidazole has been utilized in the synthesis of compounds that show promising activity against microbial and viral infections .

作用機序

Target of Action

Benzimidazole derivatives have been extensively studied for their potential as anticancer agents , suggesting that they may interact with targets involved in cell proliferation and survival.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes . The presence of different substituent groups on the benzimidazole scaffold can significantly influence its bioactivity .

Biochemical Pathways

Given the potential anticancer activity of benzimidazole derivatives , it can be inferred that these compounds may affect pathways related to cell cycle regulation, apoptosis, and DNA repair.

Result of Action

Benzimidazole derivatives have shown significant anticancer activity in various cancer cell lines , suggesting that they may induce cell cycle arrest, apoptosis, or other cellular changes that inhibit cancer cell growth.

Safety and Hazards

“2-Bromo-4-chloro-1H-benzoimidazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for “2-Bromo-4-chloro-1H-benzoimidazole” are not mentioned in the search results, benzimidazoles and their derivatives are known for their broad range of chemical and biological properties . They are being explored for various applications in therapeutic chemistry, including as antiviral agents .

特性

IUPAC Name |

2-bromo-4-chloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGHEODVCAKCMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

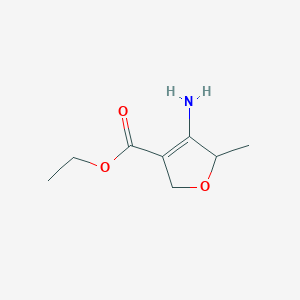

![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)

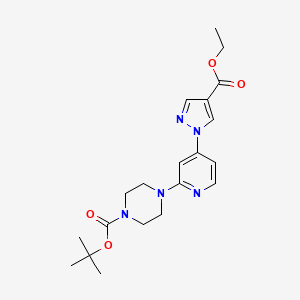

![Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate](/img/structure/B1405041.png)

![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)